sEH Inhibition Potency and Enhanced Aqueous Solubility Relative to Urea-Based Inhibitors
Imidazolidine-2,4,5-trione derivatives, including the 1-propyl-substituted analog, exhibit potent inhibition of soluble epoxide hydrolase (sEH) with IC50 values spanning 0.4 nM to 8.4 μM across the class [1]. Importantly, these triones demonstrate up to 100-fold greater aqueous solubility than their structurally analogous urea-based sEH inhibitors, a property that directly addresses the formulation challenges plaguing many urea scaffolds [1]. Although head-to-head data for 1-propylimidazolidine-2,4,5-trione versus a specific urea comparator (e.g., AUDA) are not available in the primary literature, the class-level solubility enhancement is robust and quantifiable.
| Evidence Dimension | Water solubility and sEH inhibition potency |
|---|---|
| Target Compound Data | Class potency range: 0.4 nM – 8.4 μM; Solubility increase up to 100-fold (class-level data). |
| Comparator Or Baseline | Analogous urea-based sEH inhibitors (baseline solubility). |
| Quantified Difference | Up to 100-fold higher water solubility; Potency range comparable to leading urea inhibitors. |
| Conditions | In vitro enzyme assays (sEH); solubility measurements (medium not specified). |
Why This Matters
This solubility advantage facilitates formulation for in vivo studies and may improve oral bioavailability, making 1-propylimidazolidine-2,4,5-trione a more practical choice than less soluble urea-based sEH inhibitors.
- [1] Burmistrov, V., Morisseau, C., Lee, K. S. S., Shihadih, D. S., Harris, T. R., Butov, G. M., & Hammock, B. D. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908. https://doi.org/10.1016/j.bmcl.2019.126908 View Source
